4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride typically involves the reaction of 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete . The resulting product is purified by distillation or recrystallization.
Chemical Reactions Analysis
4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and reducing agents . The major products formed from these reactions are amides, esters, thioesters, and the corresponding alcohol .
Scientific Research Applications
4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, enabling the study of protein-protein interactions and protein function . Additionally, it is used in the synthesis of various organic compounds and intermediates in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride involves its reactivity with nucleophiles. The compound’s benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, and other organic molecules. This reactivity allows it to modify the structure and function of target molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride include:
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: This compound is the precursor to the benzoyl chloride derivative and is used in similar research applications.
4-[(2-Fluorobenzyl)oxy]benzoic acid: Another benzoyl chloride derivative used in organic synthesis and medicinal chemistry.
4-(Quinolin-2-yl)benzoic acid: A related compound used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific reactivity and applications in proteomics research, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-(6-methylpyrazin-2-yl)oxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-6-14-7-11(15-8)17-10-4-2-9(3-5-10)12(13)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYASQNSEYDOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640392 | |
Record name | 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-96-7 | |
Record name | 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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